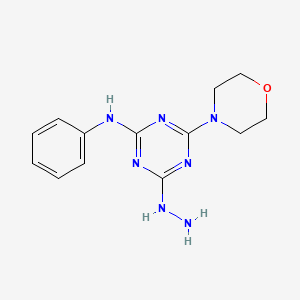![molecular formula C19H15N3OS B5774082 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5774082.png)
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide, commonly known as BMVC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BMVC has been found to possess various biochemical and physiological effects, making it a valuable tool for studying biological processes. In
作用機序
The mechanism of action of BMVC involves its ability to bind to target molecules and disrupt their function. BMVC has been shown to bind to DNA and inhibit the activity of DNA polymerase, an enzyme involved in DNA replication. It has also been found to bind to proteins and inhibit their activity, leading to changes in cellular function.
Biochemical and Physiological Effects
BMVC has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. BMVC has also been found to inhibit the growth of cancer cells and reduce inflammation. In addition, BMVC has been shown to have antioxidant properties, which may help protect cells from oxidative damage.
実験室実験の利点と制限
One advantage of using BMVC in lab experiments is its ability to selectively bind to target molecules, making it a valuable tool for studying specific biological processes. BMVC is also relatively easy to synthesize and purify, making it a cost-effective source for scientific research. However, one limitation of using BMVC is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research involving BMVC. One area of interest is its potential as a therapeutic agent for treating cancer and other diseases. Further studies are needed to determine the optimal dosage and delivery method for BMVC. Another area of research is the development of new fluorescent probes based on the structure of BMVC. These probes could be used for detecting DNA damage and studying protein structure and function. Finally, additional studies are needed to investigate the potential toxic effects of BMVC and develop strategies for minimizing its toxicity in lab experiments.
合成法
BMVC can be synthesized through a multistep process involving the reaction of 2-methyl-5-nitrophenyl isothiocyanate with 1H-benzimidazole-2-amine. The resulting intermediate is then treated with thiophene-2-carboxylic acid chloride to yield BMVC. The synthesis method has been optimized to produce high yields of pure BMVC, making it a cost-effective and reliable source for scientific research.
科学的研究の応用
BMVC has been found to have various applications in scientific research. It has been used as a fluorescent probe for detecting DNA damage and as a tool for studying the structure and function of proteins. BMVC has also been shown to inhibit the activity of certain enzymes, making it a potential therapeutic agent for treating diseases such as cancer and Alzheimer's.
特性
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-12-8-9-13(18-20-14-5-2-3-6-15(14)21-18)11-16(12)22-19(23)17-7-4-10-24-17/h2-11H,1H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZIRRPXRGZOES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5774002.png)
![N,N-dimethyl-N'-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imidoformamide](/img/structure/B5774003.png)

![methyl 4-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]benzoate](/img/structure/B5774022.png)
![4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5774024.png)
![methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5774038.png)


![2-[4-(3-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5774067.png)
![6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate](/img/structure/B5774074.png)

![methyl 2-methyl-1-[3-(methylthio)phenyl]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5774088.png)

